molecular formula C17H25FN2O3 B6709459 N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide

N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6709459
M. Wt: 324.4 g/mol
InChI Key: KFBWPZVRWFBSGK-UHFFFAOYSA-N
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Description

N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, a fluorine atom, and a phenoxy group

Properties

IUPAC Name

N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-13-5-3-6-14(2)15(13)23-10-4-8-19-16(22)20-9-7-17(18,11-20)12-21/h3,5-6,21H,4,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBWPZVRWFBSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCNC(=O)N2CCC(C2)(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the phenoxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or its efficacy as a drug candidate. Additionally, it may have industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[3-(2,6-dimethylphenoxy)propyl]-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with a pyrrolidine ring, a fluorine atom, or a phenoxy group. For example, compounds such as this compound analogs with different substituents on the phenoxy group or variations in the fluorine atom’s position could be considered. The unique combination of these structural features in this compound may confer specific properties that distinguish it from other related compounds.

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